![molecular formula C₂₂H₃₀D₄O₄ B1146770 Diisoheptyl phthalate CAS No. 90937-19-2](/img/structure/B1146770.png)
Diisoheptyl phthalate
Overview
Description
Diisoheptyl phthalate is a phthalate ester, a chemical compound derived from phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. These compounds have a broad range of applications in various industries, including the manufacture of consumer products, flooring, wall coverings, food contact applications, and medical devices (Hauser & Calafat, 2005).
Scientific Research Applications
Reproductive Development in Rats : A study by Ji et al. (2021) reported that gestational exposure to DIHP can cause testis dysgenesis in rats. This includes effects like increased fetal Leydig cell cluster size, decreased Leydig cell size, lowered serum testosterone levels, and down-regulation of gene expression related to steroidogenesis and testis descent (Ji et al., 2021).
Presence in Indoor Dust : Kubwabo et al. (2013) developed a method for determining 17 phthalate esters in house dust, including DIHP. This study contributes to understanding the environmental presence and potential exposure risks of DIHP in indoor settings (Kubwabo et al., 2013).
Dose-Response Assessment in Rats : Hannas et al. (2011) assessed the effects of DIHP on fetal testosterone production and gene expression levels in rat testes. The study contributes to understanding the relative potency and dose-response relationships of phthalates on endocrine-related endpoints (Hannas et al., 2011).
Human Health Impact : A review by Hauser and Calafat (2005) on phthalates, including DIHP, discusses their uses, metabolism, and the studies on health effects of phthalates in human populations. This paper provides comprehensive insights into the potential health impacts of DIHP exposure (Hauser & Calafat, 2005).
Toxicity in the Female Reproductive System : Lovekamp-Swan and Davis (2002) investigated how DIHP and other phthalates interact with the female reproductive system in animal models. This research helps understand the potential health effects of these chemicals on women's reproductive health (Lovekamp-Swan & Davis, 2002).
Biomonitoring of Phthalate Exposures : A review by Wang, Zhu, and Kannan (2019) compiled biomonitoring studies of phthalates, including DIHP, and assessed health risks from phthalate exposures. This is vital for understanding human exposure levels and potential health risks (Wang, Zhu, & Kannan, 2019).
Effects on Fetal Rat Testis : Borch et al. (2006) studied the effects of DIHP on fetal rat testis, observing changes in testosterone production and testicular histopathology. This contributes to understanding the reproductive toxicity of DIHP (Borch et al., 2006).
Mechanism of Action
- DIHP is a phthalate used as a plasticizer . While its primary targets are not explicitly defined, it interacts with various neural structures involved in controlling brain functions.
- Specifically, DIHP dysregulates the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which plays a crucial role in neurodevelopment . These disruptions can impact hormone-dependent structures within the nervous system.
- DIHP is typically a mixture of isoheptyl esters of phthalic acid. It affects hormone balance by interacting with hormone synthesis, transport, and metabolism .
- At the intracellular level, DIHP interferes with nuclear receptors in neural structures, potentially leading to neurological disorders .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Phthalates are hazardous due to their ability to act as endocrine disruptors . They are being phased out of many products in the United States and European Union due to these health concerns . The hazard statement for Diisoheptyl phthalate is H360D, which means it may damage fertility or the unborn child .
properties
IUPAC Name |
bis(5-methylhexyl) benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-17(2)11-7-9-15-25-21(23)19-13-5-6-14-20(19)22(24)26-16-10-8-12-18(3)4/h5-6,13-14,17-18H,7-12,15-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKELNIPLHQEBJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872297 | |
Record name | Bis(5-methylhexyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Reference #1] | |
Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19198 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000007 [mmHg] | |
Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19198 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
41451-28-9, 71888-89-6, 90937-19-2 | |
Record name | Di-(5-methylhexyl)phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(5-methylhexyl) phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOHEPTYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JJP9B98FG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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